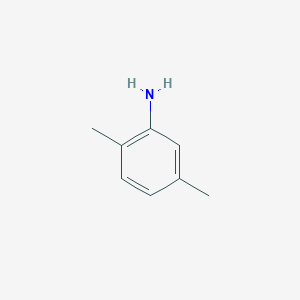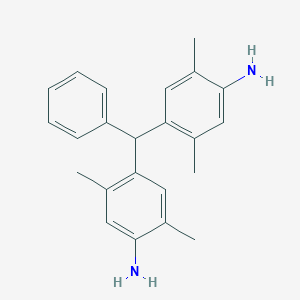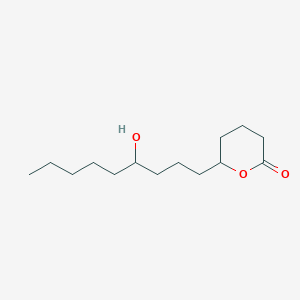
6-(4-Hydroxynonyl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxynonyl)oxan-2-one, also known as 4-HNO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclic nitrones, which are known for their ability to scavenge free radicals and protect against oxidative stress. In
Mecanismo De Acción
The mechanism of action of 6-(4-Hydroxynonyl)oxan-2-one is based on its ability to scavenge free radicals and protect against oxidative stress. The compound reacts with reactive oxygen species (ROS) and nitrogen species (RNS), neutralizing them and preventing them from causing damage to cells. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-(4-Hydroxynonyl)oxan-2-one has a number of biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-Hydroxynonyl)oxan-2-one in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 6-(4-Hydroxynonyl)oxan-2-one is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(4-Hydroxynonyl)oxan-2-one. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the compound's effects on cardiovascular health and cancer. Finally, research on the compound's mechanism of action and its potential interactions with other compounds could lead to the development of more effective treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 6-(4-Hydroxynonyl)oxan-2-one involves the reaction between 4-nitroso-9-oxo-nonan-1,5-diol and 1,2-dibromoethane in the presence of a base. This reaction results in the formation of the cyclic nitrone, 6-(4-Hydroxynonyl)oxan-2-one, in good yield. This synthesis method has been optimized to produce high purity and yield of the compound.
Aplicaciones Científicas De Investigación
6-(4-Hydroxynonyl)oxan-2-one has been studied extensively for its potential therapeutic applications. The compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 6-(4-Hydroxynonyl)oxan-2-one a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Propiedades
Número CAS |
122629-53-2 |
|---|---|
Nombre del producto |
6-(4-Hydroxynonyl)oxan-2-one |
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
6-(4-hydroxynonyl)oxan-2-one |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-7-12(15)8-5-9-13-10-6-11-14(16)17-13/h12-13,15H,2-11H2,1H3 |
Clave InChI |
ZRHKNPWKUIWHMC-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC1CCCC(=O)O1)O |
SMILES canónico |
CCCCCC(CCCC1CCCC(=O)O1)O |
Sinónimos |
9-HGTDL 9-hydroxy-gamma-tetradecalactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



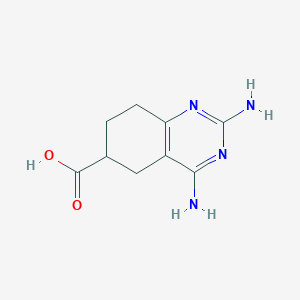
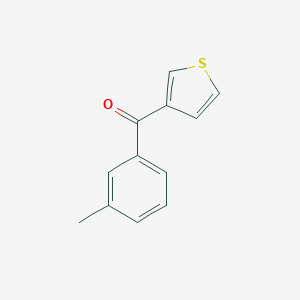
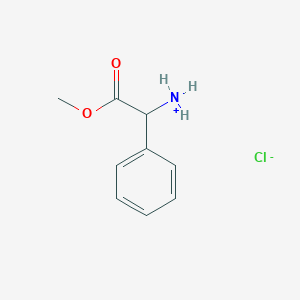

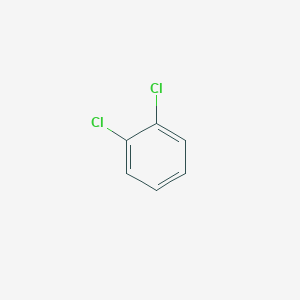
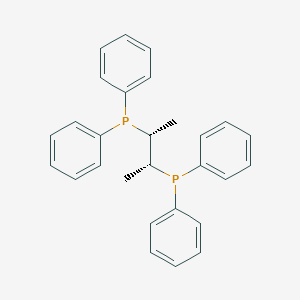
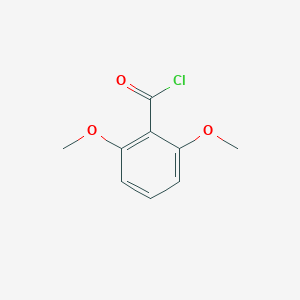
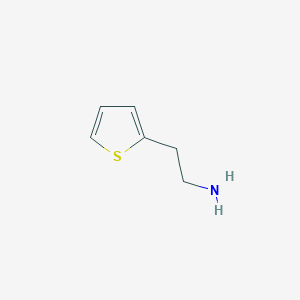
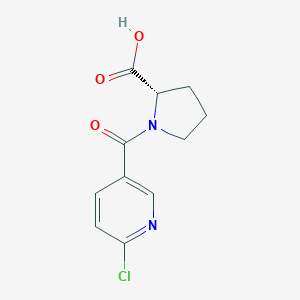
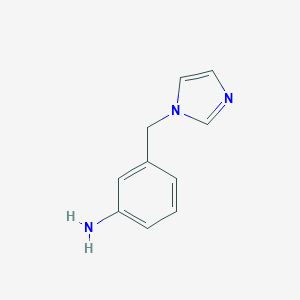
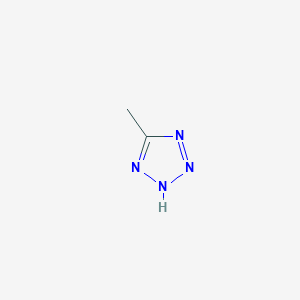
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
